

Application Notes and Protocols for Dermal Absorption Studies of Acetylcedrene

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Compound of Interest

Compound Name: Acetylcedrene

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Introduction

Acetylcedrene, a common fragrance ingredient found in numerous consumer products, is characterized as an alkyl cyclic ketone.^{[1][2]} Its toxicological and dermatological profiles have been reviewed to ensure its safe use.^{[1][2]} A critical component of its safety assessment is understanding its potential to penetrate the skin barrier and enter systemic circulation. This document provides a detailed overview of the available data on the dermal absorption of **Acetylcedrene**, outlines the protocol for the key in vitro study conducted, and illustrates its application in risk assessment. The primary data available stems from a pivotal in vitro human skin penetration study, which is central to establishing safety margins for this ingredient.^[3]

Data Presentation: Quantitative Summary

The systemic exposure and safety limits for **Acetylcedrene** have been determined using data from a key dermal absorption study. The following table summarizes the quantitative findings from the safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).

Parameter	Value	Description	Source
Dermal Absorption	13.52%	The percentage of the applied dose of Acetylcedrene absorbed through human epidermal membranes in vitro.	[3]
Dermal Study NOAEL	150 mg/kg/day	No Observed Adverse Effect Level from an OECD TG 411 subchronic dermal study in rats.	[3]
Systemic NOAEL	20.28 mg/kg/day	The revised NOAEL, adjusted for bioavailability by multiplying the dermal NOAEL by the 13.52% absorption rate.	[3]
Subchronic RfD	0.20 mg/kg/day	The subchronic Reference Dose used in risk assessment.	[3]
Skin Sensitization NESIL	35,000 µg/cm ²	No Expected Sensitization Induction Level, indicating Acetylcedrene is a weak sensitizer.	[3]
Margin of Exposure (MOE)	~3900	Calculated by dividing the systemic NOAEL (20.28 mg/kg/day) by the total systemic exposure. An adequate MOE was determined.	[3]

Experimental Protocols

The primary study establishing the dermal absorption of **Acetylcedrene** was an in vitro human skin penetration study. The methodology, conducted in accordance with FDA guidelines, is detailed below.[\[3\]](#)

Protocol: In Vitro Dermal Absorption of **Acetylcedrene** Using Human Skin

1. Objective: To quantify the percutaneous absorption of **Acetylcedrene** through human epidermal membranes.

2. Test System:

- Skin Source: Full-thickness human skin obtained from patients undergoing cosmetic surgery (e.g., breast or abdomen).[\[3\]](#)
- Membrane Preparation: The skin samples were heat-separated to isolate the epidermal membranes, which serve as the primary barrier for the permeation study.[\[3\]](#)

3. Test Substance:

- Chemical: **Acetylcedrene**, radiolabeled with Carbon-14 (^{14}C) for quantitative analysis.[\[3\]](#)
- Vehicle: Ethanol.[\[3\]](#)
- Test Solution: A 1% solution of ^{14}C -**Acetylcedrene** in ethanol.[\[3\]](#)

4. Experimental Apparatus:

- The study likely utilized static or flow-through diffusion cells (e.g., Franz diffusion cells), a standard apparatus for in vitro skin permeation studies.[\[4\]](#)[\[5\]](#) The epidermal membrane is mounted between the donor and receptor chambers of the cell.

5. Procedure:

- Pre-equilibration: Mounted skin membranes are typically pre-equilibrated with a buffer solution to ensure hydration and integrity.

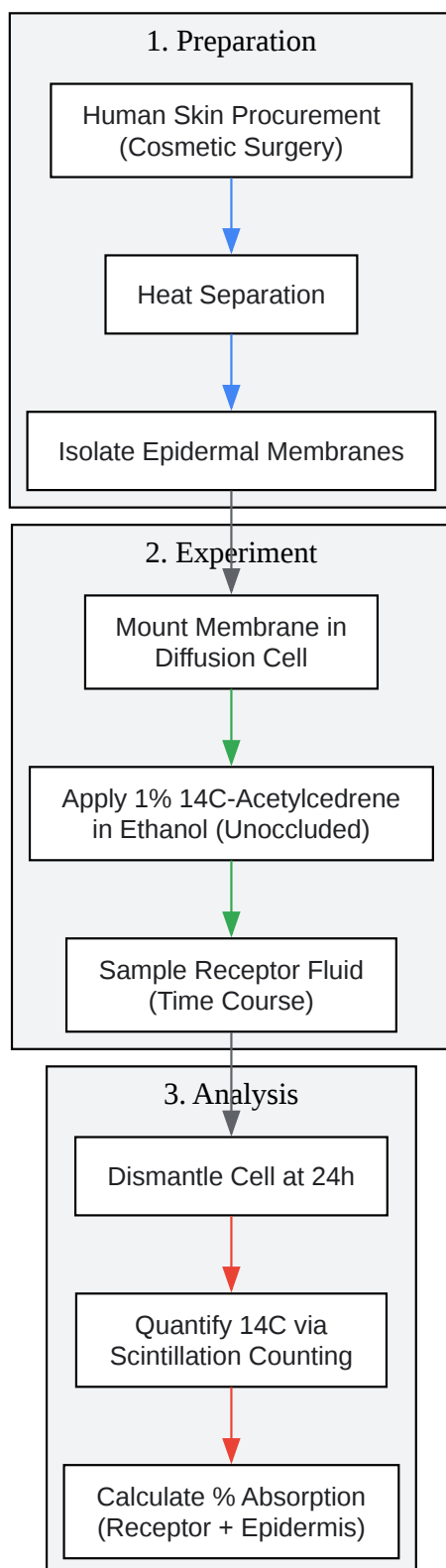
- Dose Application: 20 μ L of the 1% ^{14}C -**Acetylcedrene** solution was applied to the surface of the unoccluded epidermal membranes.[3]
- Receptor Fluid: The receptor chamber was filled with a physiologically appropriate fluid (e.g., phosphate-buffered saline, PBS) to receive the substance as it permeates the skin. The fluid is maintained at a constant temperature (e.g., 32°C or 37°C) and stirred continuously.[4]
- Sampling: Aliquots of the receptor fluid are collected at predetermined time intervals over the study duration (e.g., 24 hours) to measure the amount of permeated ^{14}C -**Acetylcedrene**.
- Mass Balance: At the end of the experiment, the diffusion cell is dismantled. The amount of radioactivity is quantified in the receptor fluid, the epidermis, the dermis (if full-thickness skin is used), and any unabsorbed material washed from the skin surface to ensure total recovery.

6. Analytical Method:

- Quantification: Scintillation counting is used to measure the amount of ^{14}C -radiolabeled **Acetylcedrene** in the collected samples.
- Data Analysis: The cumulative amount of **Acetylcedrene** permeated over time is plotted. The total absorption is calculated as the sum of the substance found in the receptor fluid, epidermis, and dermis, expressed as a percentage of the initially applied dose.[3]

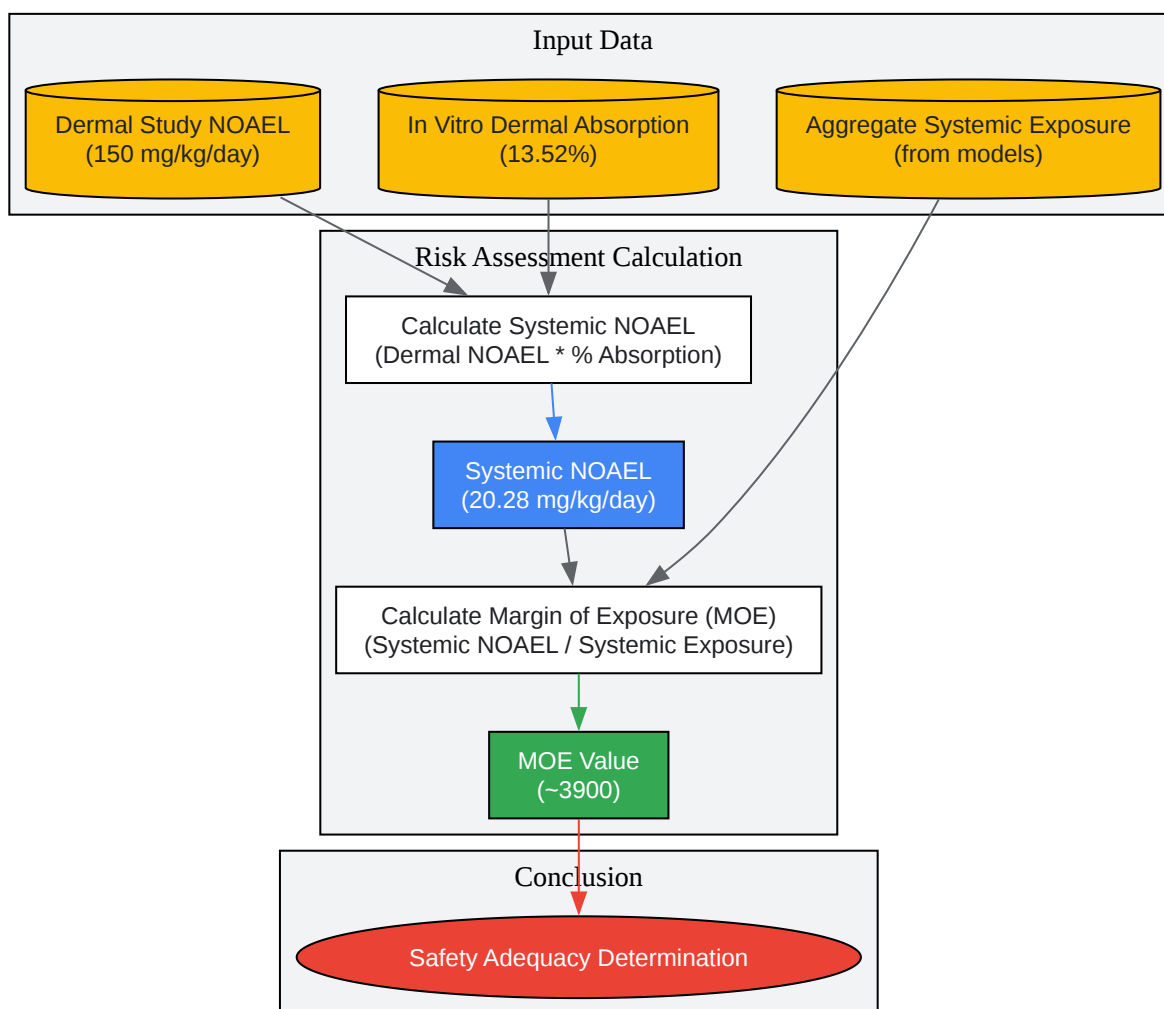
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the dermal absorption study and the logical process for its application in a toxicological risk assessment.



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Caption: Experimental workflow for the *in vitro* dermal absorption study of **Acetylcedrene**.



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Caption: Application of dermal absorption data in toxicological risk assessment.

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